XL647, also known as XL647, is a small molecule classified as a multi-targeted receptor tyrosine kinase (RTK) inhibitor. [, ] It is recognized for its potential role in inhibiting tumor cell growth, angiogenesis (the formation of new blood vessels), and metastasis (the spread of cancer cells). [, ] In scientific research, XL647 serves as a valuable tool for investigating the roles of various RTKs, particularly EGFR, HER2, VEGFR2, and EphB4, in cellular processes and disease models. [, , ]
Tesevatinib was developed as part of the effort to create selective inhibitors targeting specific tyrosine kinases involved in cancer progression. Its classification falls under the broader category of targeted therapies, which aim to inhibit specific molecular targets associated with cancer cell proliferation and survival. The compound has shown promise in preclinical models for conditions like glioblastoma and autosomal dominant polycystic kidney disease.
The synthesis of Tesevatinib involves several key steps that typically include the formation of its core structure through various chemical reactions. While detailed synthetic routes are proprietary, the general approach can be summarized as follows:
Technical parameters such as temperature, solvent choice, and reaction times are optimized to enhance yield and purity.
Tesevatinib's molecular structure can be described by its chemical formula . The compound features a complex arrangement that includes:
The three-dimensional conformation of Tesevatinib allows it to effectively fit into the active sites of tyrosine kinases, thereby inhibiting their activity.
Tesevatinib undergoes various chemical reactions during its synthesis and application:
Understanding these reactions is crucial for optimizing its therapeutic efficacy and minimizing side effects.
Tesevatinib exerts its pharmacological effects primarily through the inhibition of tyrosine kinases involved in signaling pathways that regulate cell proliferation and survival. The mechanism can be summarized as follows:
This multifaceted mechanism enhances its potential effectiveness against various malignancies.
The physical and chemical properties of Tesevatinib include:
These properties are essential for understanding how Tesevatinib behaves in biological systems and during formulation development.
Tesevatinib has several notable applications:
The ongoing research into Tesevatinib's applications continues to reveal its potential beyond initial indications, making it a compound of significant interest in both clinical and research settings.
Tesevatinib (KD019, XL647) is a synthetic anilinoquinazoline-derived small molecule (molecular weight: 491.39 g/mol; formula: C₂₄H₂₅Cl₂FN₄O₂) that functions as a multi-targeted receptor tyrosine kinase (RTK) inhibitor [1] [6] [7]. Its core structure features quinazoline substituted by (3,4-dichloro-2-fluorophenyl)amino, methoxy, and [(3aR,5r,6aS)-2-methyloctahydrocyclopenta[c]pyrrol-5-yl]methoxy groups at positions 4, 6, and 7, respectively [4] [8]. This configuration enables potent, competitive inhibition of ATP-binding sites in kinase domains.
Tesevatinib exhibits low nanomolar inhibitory activity against key oncogenic kinases:
Table 1: Kinase Inhibition Profile of Tesevatinib
Target Kinase | IC₅₀ (nM) | Biological Role | |
---|---|---|---|
EGFR (wild-type) | 0.3 | Cell proliferation/survival | |
VEGFR2 (KDR) | 1.5 | Angiogenesis regulation | |
HER2 | 16.1 | Tumor growth amplification | |
EphB4 | Not reported | Angiogenesis and cell migration | |
Src | 10.3 | Metastasis signaling | [5] [7] |
The compound retains efficacy against mutant EGFR variants, including the T790M gatekeeper mutation (associated with resistance to first-generation inhibitors like erlotinib) [1] [6]. This arises from its flexible binding mode that accommodates steric changes in the kinase pocket.
Tesevatinib simultaneously disrupts proliferative and angiogenic signaling networks through coordinated RTK inhibition:
EGFR/HER2 Axis Suppression: By dually targeting EGFR and HER2, tesevatinib prevents receptor dimerization and downstream activation of RAS/RAF/MEK/ERK and PI3K/AKT pathways. This is critical in EGFR-amplified glioblastoma and HER2-positive breast cancer models, where it reduces cell viability (IC₅₀ = 11 nM in GBM12 glioblastoma cells) [5] [7].
Angiogenesis Blockade: Concurrent inhibition of VEGFR2 and EphB4 delivers anti-angiogenic synergy [1] [4] [7]:
EphB4 suppression disrupts vessel maturation and pericyte recruitmentPreclinical xenograft models demonstrate 60–80% tumor growth inhibition in breast, lung, and colon carcinomas [1] [6].
Compensatory Signaling Mitigation: Multi-targeted inhibition prevents escape mechanisms common to selective inhibitors. For example, VEGF upregulation following EGFR inhibition is circumvented by co-targeting both pathways [5] [7]. In glioblastoma PDX models, this translated to delayed tumor progression despite partial EGFR pathway suppression [5].
Tesevatinib demonstrates favorable pharmacokinetics with linear exposure and a prolonged half-life (50–70 hours in humans) supporting once-daily dosing [1] [6]. Its lipophilic nature (calculated XLogP: 4.84–5.8) facilitates tissue penetration but necessitates efflux transporter considerations [2] [8].
Blood-Brain Barrier Penetration
Table 2: Brain Distribution of Tesevatinib in Murine Models
Administration Route | Genetic Background | Total Brain Conc. (μg/g) | Kp (Brain/Plasma) | Unbound Kp,uu | |
---|---|---|---|---|---|
Oral | Wild-type | 0.72 | 0.53 | 0.03–0.08 | |
Oral | Mdr1a/b(−/−)Bcrp(−/−) | 10.03 | 5.73 | 0.40–1.75 | |
Intraperitoneal infusion | Wild-type | 1.46 | 1.16 | Not reported | |
Intraperitoneal infusion | Mdr1a/b(−/−)Bcrp(−/−) | 30.60 | 25.10 | Not reported | [5] |
Tissue Binding and Metabolism
Table 3: Key Pharmacokinetic Parameters
Parameter | Value | Context | |
---|---|---|---|
Half-life | 50–70 hours | Human pharmacokinetics | |
Plasma protein binding | Not reported | Assumed high based on tissue binding | |
Unbound brain fraction | 0.03–1.75 (Kp,uu) | Murine models | |
Efflux substrates | MDR1 (P-gp), BCRP | In vitro/in vivo transport studies | [1] [5] [6] |
Table 4: Tesevatinib Compound Identifiers
Identifier Type | Value | |
---|---|---|
Systematic Name | 7-{[(3aR,5S,6aS)-2-methyl-octahydrocyclopenta[c]pyrrol-5-yl]methoxy}-N-(3,4-dichloro-2-fluorophenyl)-6-methoxyquinazolin-4-amine | |
CAS Registry | 781613-23-8 | |
PubChem CID | 10458325 | |
DrugBank ID | DB11973 | |
KEGG Drug | D11772 | |
UNII | F6XM2TN5A1 | |
Synonyms | EXEL-7647, KD019, XL647 | [1] [4] [6] |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: